5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
CAS No.: 853744-93-1
Cat. No.: VC4185562
Molecular Formula: C24H20N4O4S
Molecular Weight: 460.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853744-93-1 |
|---|---|
| Molecular Formula | C24H20N4O4S |
| Molecular Weight | 460.51 |
| IUPAC Name | 5-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione |
| Standard InChI | InChI=1S/C24H20N4O4S/c1-24(2)9-12-17(13(29)10-24)18(19-20(25-12)27-23(31)28-21(19)30)14-7-8-15(32-14)22-26-11-5-3-4-6-16(11)33-22/h3-8,18H,9-10H2,1-2H3,(H3,25,27,28,30,31) |
| Standard InChI Key | ZBZWXOARHXHDGH-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(O4)C5=NC6=CC=CC=C6S5)C(=O)C1)C |
Introduction
The compound 5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione is a complex heterocyclic molecule that belongs to the class of pyrimidoquinoline derivatives. Heterocycles are compounds containing rings with atoms of at least two different elements, often exhibiting significant biological activity and potential applications in pharmaceuticals and bioactive materials.
Spectroscopic Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods help confirm the structure and identify functional groups present in the molecule.
Synthesis
The synthesis of 5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione involves multi-step organic reactions. Parameters such as temperature, solvent choice (e.g., dimethylformamide or ethanol), and reaction time are crucial for optimizing yields and purity. Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used to monitor the progress of these reactions.
Potential Applications
This compound, due to its complex heterocyclic structure, may exhibit potential biological activities. The presence of multiple functional groups allows it to interact with biological targets such as enzymes or receptors. Further studies using techniques like molecular docking can elucidate specific interactions at the molecular level, suggesting potential applications in pharmaceuticals.
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